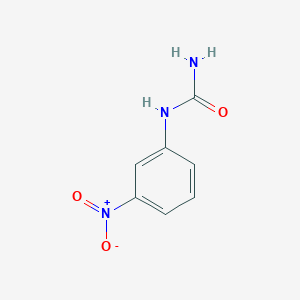
(3-Nitrophenyl)urea
概述
描述
(3-Nitrophenyl)urea is an organic compound with the molecular formula C7H7N3O3 It is a derivative of urea where one of the hydrogen atoms is replaced by a 3-nitrophenyl group
作用机制
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities . They can interact with various biological targets, but the specific targets can vary greatly depending on the exact structure of the urea derivative.
Mode of Action
The mode of action of urea derivatives can also vary widely. Some urea derivatives have been found to have antimicrobial activity, suggesting they interact with targets in bacteria to inhibit their growth .
Biochemical Pathways
Urea itself is a key component of the urea cycle, a biochemical pathway in the liver that converts ammonia into urea for excretion . .
生化分析
Biochemical Properties
(3-Nitrophenyl)urea has been found to interact with various enzymes and proteins. For instance, it has been used as a chromogenic signal group in a chitosan-based colorimetric anion receptor, with the urea moiety serving as the recognition site . The receptor was found to selectively recognize and sense certain anions, forming complexes with them .
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on its interactions with other biomolecules. For example, in the case of the chitosan-based anion receptor, this compound forms complexes with certain anions, which could potentially influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Its use in the chitosan-based anion receptor suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its ability to form complexes with certain anions suggests that it could potentially interact with various enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions: (3-Nitrophenyl)urea can be synthesized through the nucleophilic addition of 3-nitroaniline to potassium isocyanate in water. This method is efficient and environmentally friendly as it avoids the use of organic co-solvents . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the reaction of 3-nitroaniline with phosgene or its derivatives to form the corresponding isocyanate, which then reacts with ammonia to yield the urea derivative . This method, while effective, requires careful handling of toxic reagents like phosgene.
化学反应分析
Types of Reactions: (3-Nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 3-Aminophenylurea.
Substitution: Various substituted phenylureas depending on the nucleophile used.
科学研究应用
(3-Nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
相似化合物的比较
(4-Nitrophenyl)urea: Similar structure but with the nitro group at the para position.
(2-Nitrophenyl)urea: Nitro group at the ortho position.
(3-Aminophenyl)urea: Reduction product of (3-Nitrophenyl)urea.
Uniqueness: this compound is unique due to the position of the nitro group, which influences its reactivity and interaction with biological targets. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para isomers .
属性
IUPAC Name |
(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(11)9-5-2-1-3-6(4-5)10(12)13/h1-4H,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIRARUHMZIJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392140 | |
| Record name | (3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-61-5 | |
| Record name | N-(3-Nitrophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3-nitrophenyl)urea function as a ditopic receptor?
A: this compound can act as a building block for ditopic receptors, which bind to both a metal cation and an anion simultaneously. This is achieved through the incorporation of a metal-binding site, such as a macrocyclic cyclen unit, and the urea moiety itself, which participates in anion binding through hydrogen bonding. For instance, receptor L3, featuring a cyclen unit and a this compound group, demonstrated cooperative binding with copper(II) and sulfate anions. [] The X-ray crystal structure revealed the sulfate anion interacting with both the copper ion and the urea group through hydrogen bonding. []
Q2: Are there any structure-activity relationships established for this compound derivatives in specific applications?
A: Research on N-phenyl-N'-(nitrophenyl)urea derivatives for promoting cell division in radish cotyledons has revealed some structure-activity relationships. [] Specifically, the position of the nitro group on the phenyl ring significantly influences the bioactivity. The study found that the meta-nitro substituted derivative, N-phenyl-N'-(3-nitrophenyl)urea, exhibited the highest activity, followed by the para- and ortho- isomers. [] This suggests that the electronic effects and potential for intermolecular interactions imparted by the nitro group's position play a role in the observed biological activity.
Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A: Characterization of this compound and its derivatives often involves a combination of spectroscopic techniques. NMR spectroscopy, including 1H, 13C, and 19F NMR, is particularly useful for determining the structure and studying electronic effects within the molecule. [] Additionally, infrared (IR) spectroscopy helps identify characteristic functional groups like the urea carbonyl and nitro groups. [] For studying metal complexes, X-ray crystallography provides valuable insights into the coordination geometry and intermolecular interactions involving the this compound ligand. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
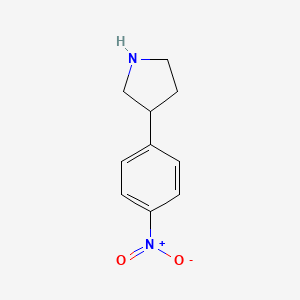

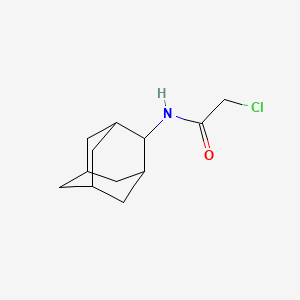
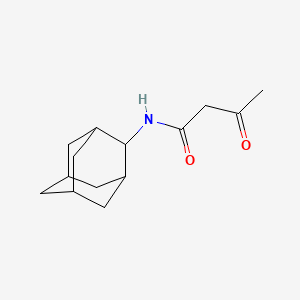

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)
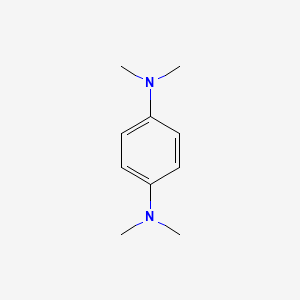
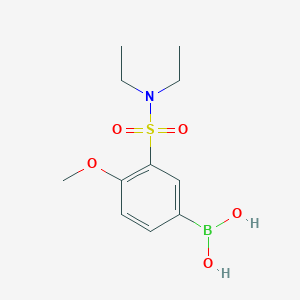
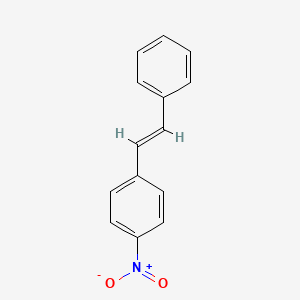
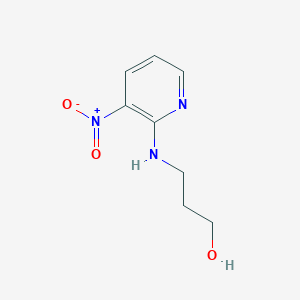

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

